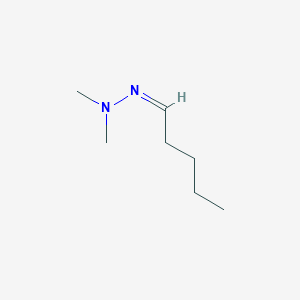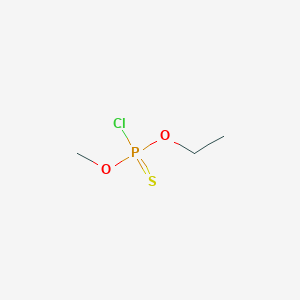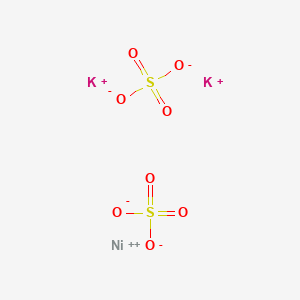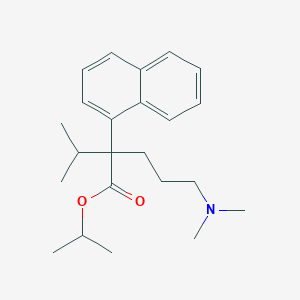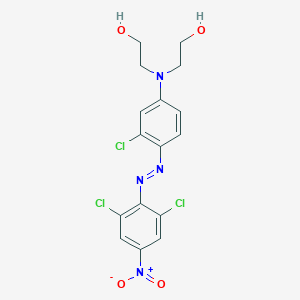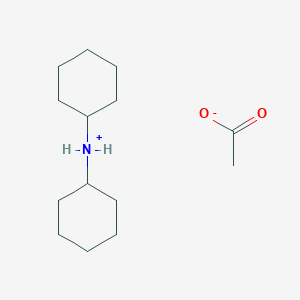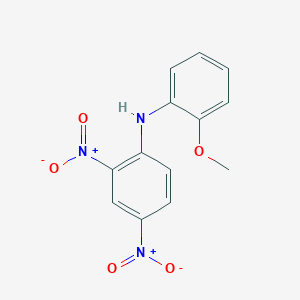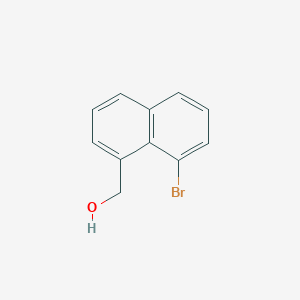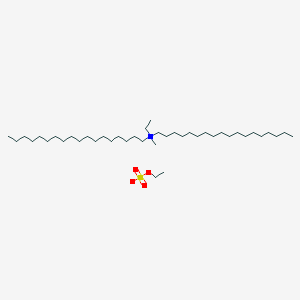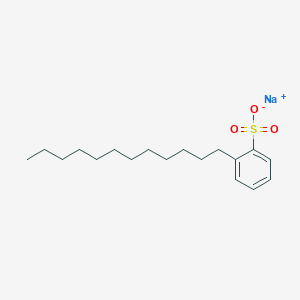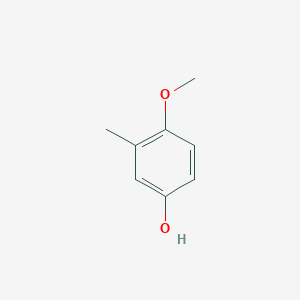
4-Methoxy-3-methylphenol
Vue d'ensemble
Description
4-Methoxy-3-methylphenol, also known as 4-methoxy-m-cresol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylphenol can be synthesized through several methods. One common approach involves the methylation of 3-methylphenol (m-cresol) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model substrate for studying enzymatic activity and protein structure.
Medicine: Research has shown its potential antioxidant and anti-inflammatory properties, making it a candidate for developing therapeutic agents.
Industry: It is used in the production of antioxidants, fragrances, and dyes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Anti-inflammatory Effects: By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators.
Neuroprotective Properties: Studies suggest it may protect neurons from oxidative damage, potentially benefiting conditions like Parkinson’s disease.
Comparaison Avec Des Composés Similaires
4-Methoxyphenol: Similar structure but lacks the methyl group.
3-Methylphenol (m-Cresol): Similar structure but lacks the methoxy group.
4-Methylphenol (p-Cresol): Similar structure but lacks the methoxy group and has the methyl group in a different position.
Uniqueness: 4-Methoxy-3-methylphenol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its antioxidant and anti-inflammatory properties compared to its analogs .
Propriétés
IUPAC Name |
4-methoxy-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASIIGKRFKNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304966 | |
| Record name | 4-Methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-82-4 | |
| Record name | 14786-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 4-methoxy-3-methylphenol was the main compound found in the chloroform extract of Amburana cearensis. Was the compound itself tested against the bacteria, or only the extract?
A1: The research paper primarily focused on testing the chloroform extract of Amburana cearensis against various bacterial species. While this compound was identified as the major component , the study also investigated the antibacterial activity of a commercially available analogue, 2-methoxy-4-methylphenol, to gain insights into the potential of this class of compounds. The study found that the analogue exhibited promising antibacterial activity against all tested bacterial species, including multidrug-resistant strains, while the crude extract displayed limited activity. This suggests that 2-methoxy-4-methylphenol, and potentially other similar compounds, could be valuable leads for developing new antibacterial agents. Further research is needed to fully characterize the activity of this compound itself.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




